molecular formula C14H26O B13798577 7-Ethyl-2-methylundec-2-en-4-one CAS No. 68833-92-1

7-Ethyl-2-methylundec-2-en-4-one

Cat. No.: B13798577
CAS No.: 68833-92-1
M. Wt: 210.36 g/mol
InChI Key: YJJRWDWACWCKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 7-Ethyl-2-methylundec-2-en-4-one can be achieved through photochemical synthesis . The specific steps and reaction conditions may vary depending on the synthetic route chosen. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

7-Ethyl-2-methylundec-2-en-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like chlorine or bromine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Ethyl-2-methylundec-2-en-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 7-Ethyl-2-methylundec-2-en-4-one exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, although detailed studies on its exact mechanism are still limited

Comparison with Similar Compounds

7-Ethyl-2-methylundec-2-en-4-one can be compared with other similar compounds, such as:

    2-Undecanone: A ketone with a similar structure but different functional groups.

    7-Ethyl-2-methylundecane: A hydrocarbon with a similar carbon skeleton but lacking the enone functional group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

CAS No.

68833-92-1

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

7-ethyl-2-methylundec-2-en-4-one

InChI

InChI=1S/C14H26O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h11,13H,5-10H2,1-4H3

InChI Key

YJJRWDWACWCKIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(=O)C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.